molecular formula C16H23NO6 B585424 N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine CAS No. 1346601-87-3

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine

Cat. No.: B585424
CAS No.: 1346601-87-3
M. Wt: 325.361
InChI Key: WHPXMAKLWIUYRD-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group, an acetyloxy group, and a methoxyphenoxy moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the Boc-protected amine.

    Formation of the phenoxy moiety: The phenoxy group is introduced through a nucleophilic substitution reaction using 4-acetyloxy-2-methoxyphenol and an appropriate leaving group.

    Coupling reaction: The Boc-protected amine is then coupled with the phenoxy moiety under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetyloxy group can be reduced to a hydroxyl group.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of the free amine.

Scientific Research Applications

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This compound can also interact with various molecular targets, including enzymes and receptors, depending on its specific structural modifications.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyloxycarbonyl-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-ethoxyphenoxy)-ethylamine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of functional groups.

Properties

IUPAC Name

[3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-11(18)22-12-6-7-13(14(10-12)20-5)21-9-8-17-15(19)23-16(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPXMAKLWIUYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OCCNC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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